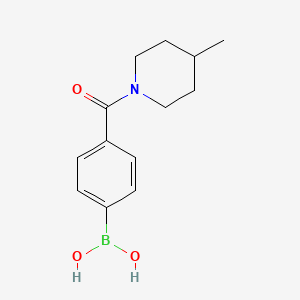
4-(4-甲基哌啶-1-羰基)苯硼酸
描述
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a chemical compound with the CAS Number: 850568-21-7 . It has a linear formula of C13H18BNO3 . The IUPAC name for this compound is 4-[(4-methyl-1-piperidinyl)carbonyl]phenylboronic acid . The compound has a molecular weight of 247.1 .
Molecular Structure Analysis
The InChI code for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is 1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.科学研究应用
1. Treatment of Periodontitis
- Summary of Application: Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles were used in the treatment of Periodontitis . A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
- Methods of Application: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . In terms of uptake, HA can effectively enhance cellular uptake of NPs because it specifically recognizes CD44 expressed by normal cells .
- Results or Outcomes: HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
2. Glucose-Sensitive Hydrogels
- Summary of Application: Phenylboronic acid-based glucose-sensitive hydrogels are being researched for their potential to release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly relevant for diabetes patients, as uncontrolled blood glucose levels can lead to serious health complications .
- Methods of Application: The hydrogels are designed to be sensitive to glucose, which can trigger the release of hypoglycemic drugs . The exact methods of application and experimental procedures would depend on the specific design of the hydrogel and the intended use case .
- Results or Outcomes: The research is ongoing, and the effectiveness of these hydrogels in managing diabetes is still being evaluated .
3. Enrichment of cis-diol Containing Molecules
- Summary of Application: Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These materials, known as Boronate Affinity Materials (BAMs), are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .
- Methods of Application: The polymers are synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . They show high selectivity to cis-diol containing molecules .
- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^-4 M and 9.8×10^-5 M to adenosine and catechol, respectively . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n=3) .
4. Sensing Applications
- Summary of Application: Boronic acids, including phenylboronic acid, are used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
- Methods of Application: The sensing applications can be at the interface of the sensing material or within the bulk sample . The exact methods of application and experimental procedures would depend on the specific design of the sensor and the intended use case .
- Results or Outcomes: The research is ongoing, and the effectiveness of these sensors in various applications is still being evaluated .
5. Boronic Acid-Functionalized Organic Polymers
- Summary of Application: Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These materials, known as Boronate Affinity Materials (BAMs), are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .
- Methods of Application: The polymers are synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . They show high selectivity to cis-diol containing molecules .
- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^-4 M and 9.8×10^-5 M to adenosine and catechol, respectively . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n=3) .
6. Boronic Acid-Derived Nanovectors
- Summary of Application: Boronic acids, including phenylboronic acid, are used in the development of nanovectors for gene/drug delivery .
- Methods of Application: The exact methods of application and experimental procedures would depend on the specific design of the nanovector and the intended use case .
- Results or Outcomes: The research is ongoing, and the effectiveness of these nanovectors in gene/drug delivery is still being evaluated .
安全和危害
属性
IUPAC Name |
[4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMJFMJEPYVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656857 | |
| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid | |
CAS RN |
850568-21-7 | |
| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)
![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)
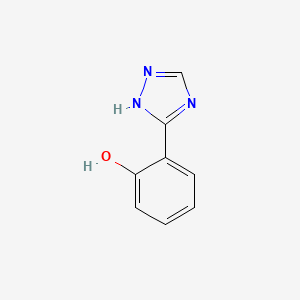
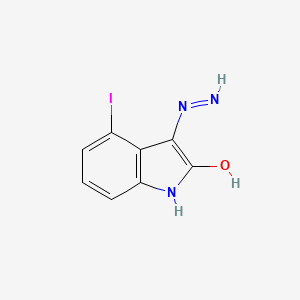
![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)
![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)
![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
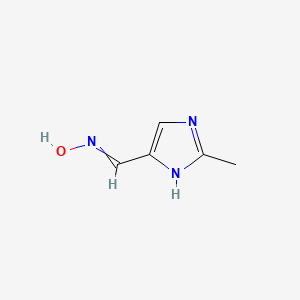
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
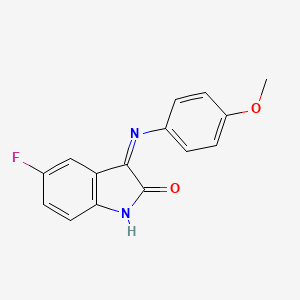
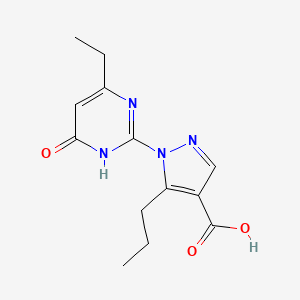
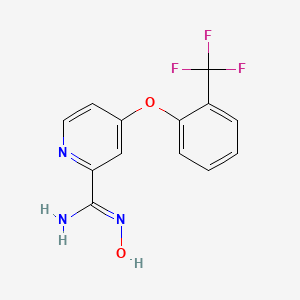
![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)